molecular formula C15H21N3O B2822611 (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone CAS No. 640263-69-0

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B2822611
CAS No.: 640263-69-0
M. Wt: 259.353
InChI Key: JTDXKOHITSIIRS-UHFFFAOYSA-N
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Description

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone is a synthetic organic compound with the molecular formula C15H21N3O This compound is characterized by the presence of two pyrrolidine rings and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone typically involves the reaction of 3-amino-4-pyrrolidin-1-yl-benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 3-amino-4-pyrrolidin-1-yl-benzaldehyde and pyrrolidine.

    Catalyst: Commonly used catalysts include acids or bases such as hydrochloric acid or sodium hydroxide.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 50-100°C and under atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitro-4-pyrrolidin-1-yl-phenyl)-ethanone: Similar in structure but contains a nitro group instead of an amino group.

    1-(3-Amino-4-pyrrolidin-1-yl-phenyl)-ethanone: Similar but with different substituents on the phenyl ring.

Uniqueness

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrrolidine rings and amino group make it a versatile compound for various research applications.

Properties

IUPAC Name

(3-amino-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-13-11-12(15(19)18-9-3-4-10-18)5-6-14(13)17-7-1-2-8-17/h5-6,11H,1-4,7-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDXKOHITSIIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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